2-Amino-N'-(2-ethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide 2-Amino-N'-(2-ethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 307533-17-1
VCID: VC0380614
InChI: InChI=1S/C14H16N4O2S/c1-3-20-11-7-5-4-6-10(11)8-16-18-13(19)12-9(2)17-14(15)21-12/h4-8H,3H2,1-2H3,(H2,15,17)(H,18,19)/b16-8-
SMILES: CCOC1=CC=CC=C1C=NNC(=O)C2=C(N=C(S2)N)C
Molecular Formula: C14H16N4O2S
Molecular Weight: 304.37g/mol

2-Amino-N'-(2-ethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide

CAS No.: 307533-17-1

Main Products

VCID: VC0380614

Molecular Formula: C14H16N4O2S

Molecular Weight: 304.37g/mol

2-Amino-N'-(2-ethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide - 307533-17-1

CAS No. 307533-17-1
Product Name 2-Amino-N'-(2-ethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide
Molecular Formula C14H16N4O2S
Molecular Weight 304.37g/mol
IUPAC Name 2-amino-N-[(Z)-(2-ethoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C14H16N4O2S/c1-3-20-11-7-5-4-6-10(11)8-16-18-13(19)12-9(2)17-14(15)21-12/h4-8H,3H2,1-2H3,(H2,15,17)(H,18,19)/b16-8-
Standard InChIKey SDPBGLRCVHDWOR-PXNMLYILSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=N\NC(=O)C2=C(N=C(S2)N)C
SMILES CCOC1=CC=CC=C1C=NNC(=O)C2=C(N=C(S2)N)C
Canonical SMILES CCOC1=CC=CC=C1C=NNC(=O)C2=C(N=C(S2)N)C
PubChem Compound 5398442
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator